molecular formula C14H14N6OS2 B2369303 2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 887347-16-2

2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B2369303
CAS RN: 887347-16-2
M. Wt: 346.43
InChI Key: MXXXJSVSLVUWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds similar to 2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide have been studied for their antimicrobial properties. For instance, certain thiazole derivatives have shown significant antibacterial and anticandidal effects against various pathogens, including C. parapsilosis and C. glabrata. These compounds have also demonstrated cytotoxic activity against different human leukemia cells and mouse embryonic fibroblast cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anticancer Properties

Several derivatives have been investigated for their potential anticancer effects. A variety of these compounds showed promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment (El Rayes, Aboelmagd, Gomaa, Ali, Fathalla, Pottoo, & Khan, 2019).

Antifungal Activity

Similar tetrazole derivatives have been explored for their antifungal properties. These compounds have been effective against various fungi, including Candida albicans, demonstrating high cell growth inhibition. This indicates their potential use as novel antifungal agents, especially in the context of increasing antifungal resistance (Łukowska-Chojnacka, Mierzejewska, Milner-Krawczyk, Bondaryk, & Staniszewska, 2016).

Antituberculosis and Cytotoxicity Studies

Specific 3-heteroarylthioquinoline derivatives, related to the compound , have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds were highly active against this pathogen, and they also displayed no toxic effects against a mouse fibroblast cell line (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by thiazole and tetrazole moieties

Mode of Action

The exact changes resulting from this interaction would depend on the nature of the target .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s effect on these pathways and their downstream effects would depend on its specific targets.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, it could potentially modulate a variety of cellular processes. For example, if the compound targets enzymes involved in signal transduction, it could alter cellular signaling pathways and affect cell behavior .

properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-4-3-5-11(8-9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-6-7-22-13/h3-8,10H,1-2H3,(H,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXXJSVSLVUWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.